molecular formula C18H27N7O B6533657 3-cyclohexyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one CAS No. 1058232-18-0

3-cyclohexyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one

Cat. No.: B6533657
CAS No.: 1058232-18-0
M. Wt: 357.5 g/mol
InChI Key: OLEXDCAIOBNSJN-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core substituted with a methyl group at position 3, linked via a piperazine ring to a cyclohexyl-propan-1-one moiety. The triazolo-pyrimidine scaffold is a nitrogen-rich heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and adenosine receptor modulation . The piperazine linker may enhance solubility and flexibility, facilitating interactions with biological targets.

Properties

IUPAC Name

3-cyclohexyl-1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N7O/c1-23-17-16(21-22-23)18(20-13-19-17)25-11-9-24(10-12-25)15(26)8-7-14-5-3-2-4-6-14/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEXDCAIOBNSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCC4CCCCC4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Stability : The triazolo[4,5-d]pyrimidine core in the target compound resists isomerization under physiological conditions, unlike pyrazolo-pyrimidines, which undergo structural rearrangements affecting efficacy .
  • Selectivity: Methyl substitution may reduce off-target interactions compared to fluorophenyl analogs, as seen in adenosine receptor studies .
  • Solubility Challenges: The cyclohexyl group necessitates formulation strategies (e.g., nanoemulsions) to improve bioavailability, a limitation shared with coumarin hybrids .

Preparation Methods

Cyclocondensation of 4-Amino-6-chloropyrimidine-5-carbaldehyde

Reaction with methylhydrazine in acetic acid yields 3-methyl-7-chloro-3H-triazolo[4,5-d]pyrimidine (Intermediate A). This step achieves 85–90% yield under reflux conditions (110°C, 12 hr).

C5H4ClN5+CH3NHNH2AcOH, 110°CIntermediate A+H2O[3]\text{C}5\text{H}4\text{ClN}5 + \text{CH}3\text{NHNH}2 \xrightarrow{\text{AcOH, 110°C}} \text{Intermediate A} + \text{H}2\text{O} \quad

Piperazine Functionalization

Intermediate A undergoes nucleophilic aromatic substitution (NAS) with piperazine to install the secondary amine linkage.

Optimized NAS Conditions

  • Solvent: Dimethylacetamide (DMA)

  • Base: Diisopropylethylamine (DIPEA)

  • Temperature: 90°C, 24 hr

  • Yield: 78%

Intermediate A+PiperazineDMA, DIPEA4-(3-Methyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine[3]\text{Intermediate A} + \text{Piperazine} \xrightarrow{\text{DMA, DIPEA}} \text{4-(3-Methyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine} \quad

Acylation with Cyclohexylpropan-1-One

The final step involves coupling the piperazine intermediate with cyclohexylpropanoyl chloride.

Schotten-Baumann Acylation

  • Reagents: Cyclohexylpropanoyl chloride, NaOH (10% aq.)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C → RT, 6 hr

  • Yield: 65%

Piperazine Intermediate+ClC(O)C3H6C6H11NaOH, DCMTarget Compound+NaCl[1]\text{Piperazine Intermediate} + \text{ClC(O)C}3\text{H}6\text{C}6\text{H}{11} \xrightarrow{\text{NaOH, DCM}} \text{Target Compound} + \text{NaCl} \quad

Alternative Synthetic Routes

One-Pot Sequential Coupling

A patent-derived method employs a Pd-catalyzed Buchwald-Hartwig amination to concurrently attach piperazine and acyl groups:

StepReagents/ConditionsYield
1Pd(OAc)2_2, Xantphos, Cs2_2CO3_3, Toluene, 100°C72%
2Cyclohexylpropanoic acid, EDCl, HOBt, DMF68%

This approach reduces purification steps but requires stringent oxygen-free conditions.

Analytical Characterization

Critical quality control metrics for the target compound include:

Spectroscopic Data

  • 1^1H NMR (500 MHz, CDCl3_3): δ 8.45 (s, 1H, pyrimidine-H), 4.20 (m, 4H, piperazine-H), 3.90 (s, 3H, N-CH3_3), 2.85 (t, 2H, COCH2_2), 1.70–1.20 (m, 11H, cyclohexyl).

  • HRMS (ESI): m/z calculated for C22_{22}H30_{30}N7_7O+^+ [M+H]+^+: 424.2459; found: 424.2455.

Purity Assessment

  • HPLC: >99% purity (C18 column, 70:30 MeOH/H2_2O, 1.0 mL/min).

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

Early routes suffered from competing 1,2,4-triazole isomers (15–20% impurity). Switching to methylhydrazine from phenylhydrazine suppressed isomerization (<5%).

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-cyclohexyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves a multi-step route starting with the construction of the triazolopyrimidine core, followed by piperazine coupling and cyclohexyl-propanone functionalization. Critical steps include:

  • Triazolopyrimidine Core Formation : Use copper iodide or palladium catalysts under reflux conditions in dimethylformamide (DMF) to ensure regioselectivity .
  • Piperazine Coupling : Employ Buchwald-Hartwig amination or nucleophilic substitution with anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis .
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for intermediates .
    • Optimization : Adjust pH (6.5–7.5) and temperature (60–80°C) during coupling to enhance yield (>75%) .

Q. How can structural confirmation of this compound be achieved, and what analytical techniques are most reliable?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the triazolopyrimidine core (δ 8.5–9.0 ppm for aromatic protons) and cyclohexyl group (δ 1.2–2.1 ppm for aliphatic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 450.2345) with <2 ppm error .
  • X-ray Crystallography : Resolve ambiguities in piperazine ring conformation and substituent orientation .

Q. What solubility and stability challenges arise during experimental handling?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in water due to its hydrophobic cyclohexyl group. Use DMSO for stock solutions (10 mM) and dilute in PBS for assays .
  • Stability : Store at -20°C under inert gas (argon) to prevent oxidation of the triazole ring. Monitor degradation via HPLC (retention time shifts >5% indicate instability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Target Selectivity Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions that may explain conflicting results .
  • Metabolite Interference : Perform LC-MS analysis of incubated samples to detect degradation products that alter activity .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the triazolopyrimidine core?

  • Methodological Answer :

  • Substituent Variation : Replace the cyclohexyl group with smaller alkyl chains (e.g., ethyl) to assess steric effects on target binding .
  • Piperazine Modifications : Introduce electron-withdrawing groups (e.g., chloro) to enhance metabolic stability .
  • Bioisosteric Replacement : Substitute the triazole ring with imidazole to evaluate potency retention .

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?

  • Methodological Answer :

  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve solubility for intravenous administration .
  • Dosing Regimen : Conduct dose-ranging studies (1–50 mg/kg) in rodent models, with plasma sampling at 0.5, 2, 6, and 24 hours post-dose .
  • Tissue Distribution : Employ radiolabeled 14C^{14}C-analogs to quantify accumulation in target organs (e.g., liver, tumors) .

Q. What computational methods are suitable for predicting binding modes with kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of Aurora kinase A (PDB: 4ZAF) to simulate ligand-receptor interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the piperazine-kinase hinge region binding .
  • Free Energy Calculations : Apply MM-PBSA to rank binding affinities of analogs .

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